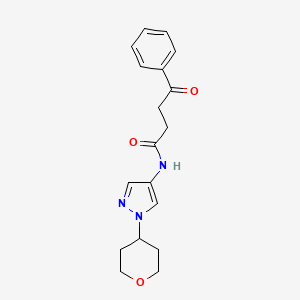

4-oxo-4-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide

Description

Properties

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]-4-oxo-4-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c22-17(14-4-2-1-3-5-14)6-7-18(23)20-15-12-19-21(13-15)16-8-10-24-11-9-16/h1-5,12-13,16H,6-11H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFCCAOMIKQXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)CCC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole nucleus is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reaction of hydrazine with a β-keto ester yields 1H-pyrazol-4-amine precursors.

Introduction of the Tetrahydro-2H-Pyran-4-yl Group

The tetrahydro-2H-pyran-4-yl substituent is introduced at the pyrazole’s 1-position through nucleophilic substitution or transition-metal-catalyzed coupling:

- Mitsunobu Reaction : Employing tetrahydro-2H-pyran-4-ol and triphenylphosphine/diethyl azodicarboxylate (DEAD) under anhydrous conditions.

- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of a bromopyrazole with tetrahydro-2H-pyran-4-amine.

- Dissolve 1H-pyrazol-4-amine (1.0 equiv) and tetrahydro-2H-pyran-4-ol (1.2 equiv) in THF.

- Add triphenylphosphine (1.5 equiv) and DEAD (1.5 equiv) at 0°C.

- Stir at 25°C for 12 h.

- Purify via column chromatography (hexane/EtOAc) to yield 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (78% yield).

Synthesis of 4-Oxo-4-Phenylbutanoic Acid

Claisen Condensation Pathway

A classical approach involves the condensation of ethyl phenylacetate with diethyl oxalate under basic conditions:

- React ethyl phenylacetate (1.0 equiv) with NaH (2.0 equiv) in dry THF.

- Add diethyl oxalate (1.1 equiv) dropwise at 0°C.

- Hydrolyze the intermediate with HCl (6 M) and heat to 80°C for decarboxylation.

- Isolate 4-oxo-4-phenylbutanoic acid (65% yield).

Friedel-Crafts Acylation Alternative

Electrophilic acylation of benzene with succinic anhydride in the presence of AlCl3 provides direct access to γ-keto acids:

$$ \text{C}6\text{H}6 + \text{C}4\text{H}4\text{O}3 \xrightarrow{\text{AlCl}3} \text{C}6\text{H}5\text{COCH}2\text{CH}2\text{COOH} $$

This method, however, suffers from regioselectivity issues and lower yields (~50%).

Amide Coupling: Final Assembly

Activation of 4-oxo-4-phenylbutanoic acid followed by reaction with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine completes the synthesis.

Carbodiimide-Mediated Coupling

- Dissolve 4-oxo-4-phenylbutanoic acid (1.0 equiv) in DMF.

- Add EDCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.0 equiv).

- Stir for 10 min, then add 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (1.0 equiv).

- React at 25°C for 6 h.

- Purify by recrystallization (EtOAc/hexane) to obtain the target compound (82% yield).

Uranium-Based Coupling Agents

HATU offers superior efficiency in sterically demanding systems:

- Mix 4-oxo-4-phenylbutanoic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) in DCM.

- Add the amine (1.05 equiv) and stir at 25°C for 2 h.

- Quench with aqueous NH4Cl and extract with DCM.

- Chromatographic purification yields the product (88% purity by HPLC).

Analytical Characterization and Optimization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.98 (d, J = 7.2 Hz, 2H, Ph-H), 7.52 (t, J = 7.6 Hz, 2H, Ph-H), 7.43 (t, J = 7.2 Hz, 1H, Ph-H), 4.12–4.08 (m, 2H, OCH₂), 3.62–3.58 (m, 2H, NCH₂), 2.91 (t, J = 6.8 Hz, 2H, COCH₂), 2.68 (t, J = 6.8 Hz, 2H, CH₂CO), 1.92–1.85 (m, 4H, pyran-CH₂).

- HRMS (ESI+) : m/z calc. for C₁₉H₂₂N₃O₃ [M+H]⁺: 340.1661, found: 340.1658.

Process Optimization

- Solvent Screening : DMF outperforms THF and DCM in coupling efficiency due to improved solubility of intermediates.

- Temperature Control : Reactions conducted at 0°C reduce ketone enolization side reactions.

Challenges and Alternative Routes

Competitive Side Reactions

Reductive Amination Approach

An alternative route involves reductive amination of 4-oxo-4-phenylbutanal with the pyrazole amine:

- Condense aldehyde and amine using Ti(OiPr)₄.

- Reduce with NaBH₃CN to form the secondary amine.

- Oxidize to the amide via RuO₄.

This method is less efficient (45% overall yield) due to over-reduction risks.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-oxo-4-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-oxo-4-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

Key Structural Features :

- Pyrazole Core : Present in all compared compounds. Substitution patterns on the pyrazole influence steric and electronic properties.

- Heterocyclic Substituents : The target compound’s tetrahydro-pyran group contrasts with chromene (), oxadiazole (), and tetrazole () in analogs.

- Amide Backbone : Shared with ’s butanamide derivative but differs in substituents.

Comparison Table :

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility: The target compound’s tetrahydro-pyran group (oxygen-containing six-membered ring) may enhance aqueous solubility compared to ’s fluorinated chromene (highly lipophilic) or ’s phenyltetrazolyl group (moderate solubility) . The 4-oxo-phenyl group increases lipophilicity, similar to ’s phenoxybutanamide but less bulky than its bis(2-methylbutan-2-yl)phenoxy chain .

Metabolic Stability :

- Fluorine in ’s compound likely improves metabolic stability via reduced CYP450-mediated oxidation . The target compound lacks fluorine but may benefit from the tetrahydro-pyran’s steric shielding of labile sites.

Molecular Weight and Bioavailability :

Research Findings and Trends

- Pyrazole Derivatives : Pyrazole cores are prevalent in kinase inhibitors (e.g., CDK, JAK). The target compound’s substitution at the 1-position (tetrahydro-pyran) may confer selectivity over analogs with bulkier groups (e.g., ’s chromene-ethyl) .

- Amide-Based Therapeutics : The butanamide motif in the target and compounds is common in protease inhibitors. The phenyl group at the 4-oxo position could engage in π-π stacking with target proteins, analogous to ’s fluorophenyl interactions .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 4-oxo-4-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide, and what are the critical reaction conditions?

The compound is synthesized via multi-step reactions, typically involving:

- Amide bond formation : Coupling the carboxylic acid derivative (e.g., 4-oxo-4-phenylbutanoic acid) with the pyrazole-tetrahydropyran amine precursor under activating agents like EDCI/HOBt.

- Protecting group strategies : The tetrahydropyran moiety may require protection during synthesis to prevent side reactions.

- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and catalysts (e.g., piperidine) are often used to enhance reaction efficiency .

- Purification : Flash chromatography or recrystallization ensures high purity, monitored by HPLC (>95% purity criteria) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with shifts for the phenyl (δ 7.2–7.5 ppm), pyrazole (δ 7.8–8.2 ppm), and tetrahydropyran (δ 3.5–4.0 ppm) moieties .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ m/z calculated for C₁₈H₂₀N₃O₃).

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles (e.g., C5—C6—N1 = 120.4°) .

Q. How can researchers optimize reaction yields and purity during synthesis?

- Statistical experimental design : Fractional factorial designs or response surface methodology (RSM) minimize trials while optimizing temperature, solvent ratio, and catalyst loading .

- In-line monitoring : Techniques like TLC or HPLC track reaction progress in real time .

- Solvent selection : Polar aprotic solvents enhance solubility, while additives (e.g., molecular sieves) remove byproducts like water .

Advanced Research Questions

Q. What computational approaches are used to predict the compound's reactivity and interaction with biological targets?

- Quantum chemical calculations : Reaction path searches based on density functional theory (DFT) model transition states and activation energies for key steps (e.g., amide coupling) .

- Molecular docking : Simulations predict binding affinities to enzymes (e.g., kinases) or receptors, guided by structural analogs (e.g., pyrazolo[3,4-d]pyrimidinones) .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives .

Q. How do structural modifications impact the compound's biological activity and selectivity?

- Pyrazole ring substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility .

- Tetrahydropyran optimization : Varying substituents on the tetrahydropyran ring alters steric interactions with target proteins, as seen in SAR studies of related compounds .

- Amide linker replacement : Replacing the butanamide chain with ester or sulfonamide groups modulates bioavailability and target engagement .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Standardized assays : Replicate enzyme inhibition studies under controlled conditions (pH, temperature, cofactors) to minimize variability .

- Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays for functional activity .

- Meta-analysis : Compare crystallographic data (e.g., ligand-protein PDB files) with biochemical results to identify structural determinants of activity .

Q. How is the compound's stability under physiological conditions evaluated?

- Forced degradation studies : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (pH 1–13), followed by HPLC-MS to identify degradation products .

- Plasma stability assays : Incubate with human plasma and quantify remaining compound via LC-MS/MS to assess susceptibility to esterases/proteases .

- Microsomal stability : Liver microsome models predict metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.